molecular formula C26H28N4OS B7688025 N2-Isobutyl-N4-((5-(4-(benzyloxy)phenyl)-2-thienyl)methyl)-2,4-pyrimidinediamin CAS No. 1802650-31-2

N2-Isobutyl-N4-((5-(4-(benzyloxy)phenyl)-2-thienyl)methyl)-2,4-pyrimidinediamin

Cat. No.: B7688025
CAS No.: 1802650-31-2
M. Wt: 444.6 g/mol
InChI Key: ROSPRUQNDJIWDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZY-444 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of organic reactions involving aromatic rings and pyrimidine derivatives .

Industrial Production Methods

Industrial production of ZY-444 likely involves large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ZY-444 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of ZY-444, which may have different biological activities and properties .

Mechanism of Action

ZY-444 exerts its effects by specifically targeting pyruvate carboxylase, an enzyme involved in the metabolic pathways of cancer cells. By inhibiting this enzyme, ZY-444 disrupts the production of metabolic intermediates necessary for tumor growth and proliferation. This leads to the inhibition of cancer cell metabolism and induces apoptosis (programmed cell death) in cancer cells . Additionally, ZY-444 has been shown to inhibit the TNF signaling pathway, further contributing to its anticancer effects .

Properties

IUPAC Name

2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4OS/c1-19(2)16-29-26-27-15-14-25(30-26)28-17-23-12-13-24(32-23)21-8-10-22(11-9-21)31-18-20-6-4-3-5-7-20/h3-15,19H,16-18H2,1-2H3,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSPRUQNDJIWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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